molecular formula C21H21BrN2OS B2871767 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide CAS No. 865175-23-1

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide

Cat. No.: B2871767
CAS No.: 865175-23-1
M. Wt: 429.38
InChI Key: FXVRRDCUKZTIBE-ATJXCDBQSA-N
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Description

The compound “(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide” is a benzothiazole derivative featuring a unique stereochemical and substituent profile. Its structure includes a benzo[d]thiazole core substituted with an allyl group at position 3, a bromine atom at position 6, and a tert-butylbenzamide moiety attached via an imine linkage in the Z-configuration. The bromine atom enhances electrophilicity and binding affinity, while the bulky tert-butyl group may improve metabolic stability and membrane permeability.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2OS/c1-5-12-24-17-11-10-16(22)13-18(17)26-20(24)23-19(25)14-6-8-15(9-7-14)21(2,3)4/h5-11,13H,1,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVRRDCUKZTIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Allylation: The brominated benzothiazole is then subjected to allylation using an allyl halide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the allylated benzothiazole with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as Pd/C and hydrogen gas or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as primary amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the de-brominated product.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study various biological processes and pathways.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets and pathways. For example:

    Anticancer Activity: It may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the mitochondrial pathway.

    Antimicrobial Activity: It may disrupt the cell membrane integrity of bacteria, leading to cell lysis and death.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide,” we compare it with structurally related benzothiazole derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Potential Applications
This compound - 6-Bromo, 3-allyl, Z-configuration, tert-butylbenzamide Enzyme inhibition, antimicrobial
5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide (I5) - Dipropylamine side chain, benzofuroquinolinium iodide Photodynamic therapy, ion channel modulation
2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide (I6) - E-configuration hydroxystyryl, methylquinolinium iodide Fluorescent probes, antimicrobial

Key Findings

Structural Differences Substituent Effects: The bromine atom in the target compound increases molecular weight (vs. I5/I6) and may enhance halogen bonding with biological targets, a feature absent in I5 (dipropylamine) and I6 (hydroxystyryl) . Charge and Solubility: Unlike I5 and I6 (positively charged quinolinium iodides), the target compound is neutral, likely improving lipid bilayer penetration but reducing aqueous solubility.

Biological Activity Enzyme Inhibition: The tert-butylbenzamide group in the target compound mimics steric bulk observed in protease inhibitors, whereas I5’s dipropylamine may target G-protein-coupled receptors . Antimicrobial Potential: The bromine substituent could enhance activity against Gram-positive bacteria compared to I6’s hydroxystyryl group, which is more associated with antifungal effects .

Synthetic Accessibility The allyl and bromine groups in the target compound require regioselective bromination and allylation steps, whereas I5 and I6 involve complex heterocyclic couplings (e.g., benzofuroquinoline synthesis), making the target compound more synthetically tractable .

Biological Activity

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a synthetic compound belonging to the benzothiazole derivative family. Its structure includes a brominated benzothiazole ring, an allyl group, and a tert-butyl-substituted benzamide moiety, which contribute to its potential biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antifungal properties, supported by data tables and relevant research findings.

Structure and Properties

The molecular formula of this compound is C19H17BrN2O3S, with a molecular weight of 433.32 g/mol. The unique structural features of this compound are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H17BrN2O3S
Molecular Weight433.32 g/mol
CAS Number865175-08-2
Melting PointNot available
SolubilityNot reported

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis.

  • Mechanism of Action : The compound may exert its effects by interacting with specific molecular targets such as enzymes involved in cell cycle regulation and apoptosis pathways. For instance, it has shown inhibition of key proteins that promote tumor growth.
  • Case Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). Concentrations as low as 1 μM have been effective in promoting apoptosis and cell cycle arrest .

Antibacterial Activity

Benzothiazole derivatives are also recognized for their antibacterial properties. The presence of the bromine atom in this compound enhances its reactivity and biological efficacy.

  • In Vitro Studies : The compound has been tested against various Gram-positive and Gram-negative bacteria. Results indicate significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 10–50 μg/mL .

Antifungal Activity

The antifungal properties of this compound have also been explored, revealing potential effectiveness against common fungal pathogens.

  • Research Findings : In vitro assays demonstrated that this compound exhibits fungicidal activity against Candida albicans and Aspergillus niger. The observed MIC values were comparable to those of standard antifungal agents .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Biological ActivityTarget Organisms/CellsObserved EffectsConcentration Range
AnticancerA431, A549, H1299Cell proliferation inhibition; Apoptosis induction1–10 μM
AntibacterialStaphylococcus aureus, E. coliBacterial growth inhibition10–50 μg/mL
AntifungalCandida albicans, Aspergillus nigerFungal growth inhibitionMIC comparable to standard agents

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